Cas no 61317-32-6 (5-amino-1H-quinolin-2-one)

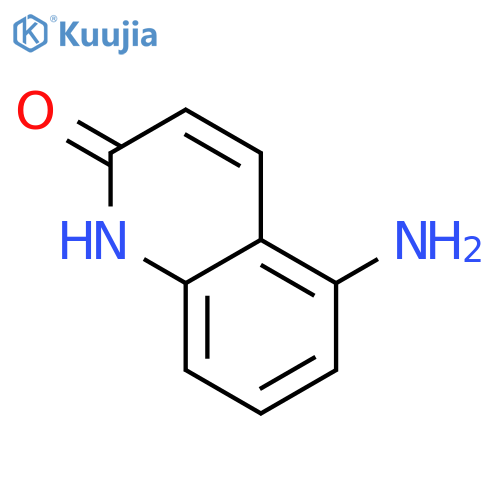

5-amino-1H-quinolin-2-one structure

商品名:5-amino-1H-quinolin-2-one

5-amino-1H-quinolin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-amino-2(1H)-Quinolinone

- 5-Aminoquinolin-2(1H)-one

- 2(1H)-Quinolinone, 5-amino-

- 5-amino-1H-quinolin-2-one

- 5-amino-2-oxo-1,2-dihydroquinoline

- 61317-32-6

- DANDEJPAZFBPAS-UHFFFAOYSA-N

- A856266

- CHEMBL4635209

- SCHEMBL332886

- SB67718

- EN300-749617

- CS-0099450

- MFCD13705421

- 5-amino-1,2-dihydroquinolin-2-one

- 5-Amino quinolin-2(1H)-one

- SCHEMBL18493817

- AMY10102

- 5-amino-quinolin-2(1H)-one

- 5-aminoquinolin-2(1H)one

- DTXSID80577341

- 5-aminoquinolone

- Z1255404536

- 5-Amino-2-quinolone

- SY105843

- AKOS022178063

- 5-Aminoquinolin-2(1H)-on

- AS-39017

- 5-aminoquinolin-2[1H]-one

- 5-Amino-1H-quinolin-2-one; 5-Amino-2-quinolone; 5-Aminocarbostyril; 5-Amino-2(1H)-quinolinone;

- DB-349839

-

- MDL: MFCD13705421

- インチ: InChI=1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,10H2,(H,11,12)

- InChIKey: DANDEJPAZFBPAS-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C2C=CC(=NC2=C1)O)N

計算された属性

- せいみつぶんしりょう: 160.06374

- どういたいしつりょう: 160.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- PSA: 55.12

5-amino-1H-quinolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFF47-250MG |

5-amino-1H-quinolin-2-one |

61317-32-6 | 97% | 250MG |

¥ 1,478.00 | 2023-03-10 | |

| Chemenu | CM118778-1g |

5-Aminoquinolin-2(1H)-one |

61317-32-6 | 95% | 1g |

$467 | 2023-01-06 | |

| Chemenu | CM118778-250mg |

5-Aminoquinolin-2(1H)-one |

61317-32-6 | 95% | 250mg |

$*** | 2023-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A94960-1g |

5-Aminoquinolin-2(1H)-one |

61317-32-6 | 95% | 1g |

¥2890.0 | 2021-09-10 | |

| Enamine | EN300-749617-0.5g |

5-amino-1,2-dihydroquinolin-2-one |

61317-32-6 | 95.0% | 0.5g |

$207.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D750364-1g |

5-Amino-2(1H)-quinolinone |

61317-32-6 | 95+% | 1g |

$275 | 2024-06-06 | |

| Enamine | EN300-749617-10.0g |

5-amino-1,2-dihydroquinolin-2-one |

61317-32-6 | 95.0% | 10.0g |

$1266.0 | 2025-02-20 | |

| Enamine | EN300-749617-2.5g |

5-amino-1,2-dihydroquinolin-2-one |

61317-32-6 | 95.0% | 2.5g |

$405.0 | 2025-02-20 | |

| Enamine | EN300-749617-5.0g |

5-amino-1,2-dihydroquinolin-2-one |

61317-32-6 | 95.0% | 5.0g |

$638.0 | 2025-02-20 | |

| Enamine | EN300-749617-0.05g |

5-amino-1,2-dihydroquinolin-2-one |

61317-32-6 | 95.0% | 0.05g |

$62.0 | 2025-02-20 |

5-amino-1H-quinolin-2-one 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

61317-32-6 (5-amino-1H-quinolin-2-one) 関連製品

- 63124-11-8(2-Oxo-1,2-dihydroquinoline-6-carbonitrile)

- 79207-68-4(6-amino-1,2-dihydroquinolin-2-one)

- 4053-35-4(7-methyl-1,2-dihydroquinolin-2-one)

- 4053-36-5(8-Methylquinolin-2(1H)-one)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:61317-32-6)5-amino-1H-quinolin-2-one

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):169.0/452.0/1045.0